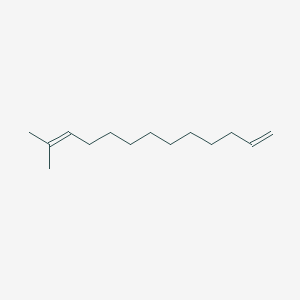
1,11-Tridecadiene, 12-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Tridecadiene, 12-methyl-: is an organic compound with the molecular formula C13H24 . It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its long carbon chain and the presence of double bonds, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,11-Tridecadiene, 12-methyl- can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. Another method is the Heck reaction , which couples alkenes with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 1,11-Tridecadiene, 12-methyl- often involves catalytic dehydrogenation of longer-chain alkanes. This process uses metal catalysts such as platinum or palladium to remove hydrogen atoms and form double bonds in the carbon chain.
Análisis De Reacciones Químicas
Types of Reactions: 1,11-Tridecadiene, 12-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to form saturated hydrocarbons using catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
1,11-Tridecadiene, 12-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,11-Tridecadiene, 12-methyl- exerts its effects involves its ability to participate in addition reactions due to the presence of double bonds. These double bonds can react with various reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electron density around the double bonds, which can be affected by substituents on the carbon chain.
Comparación Con Compuestos Similares
1,11-Tridecadiene: Similar structure but without the methyl group.
1,12-Tridecadiene: Similar structure but with the double bonds in different positions.
1,10-Tridecadiene: Similar structure but with the double bonds in different positions.
Uniqueness: 1,11-Tridecadiene, 12-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The position of the double bonds also plays a crucial role in determining the compound’s chemical behavior and applications.
Propiedades
Número CAS |
180722-75-2 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
12-methyltrideca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,13H,1,5-12H2,2-3H3 |
Clave InChI |
YRRXXGBEHQKNQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCCCCCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


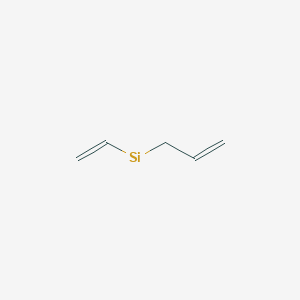

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
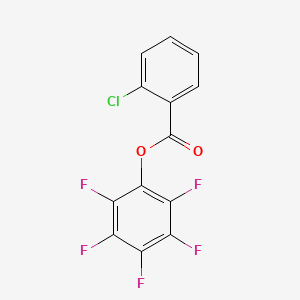
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
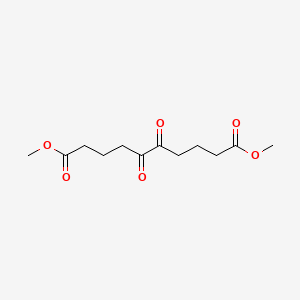
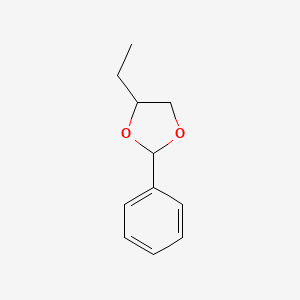

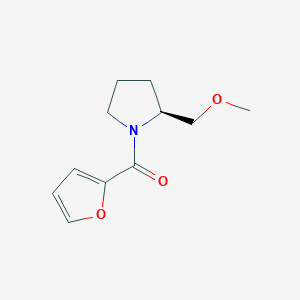
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
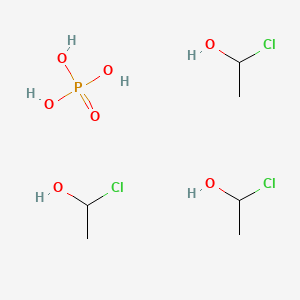
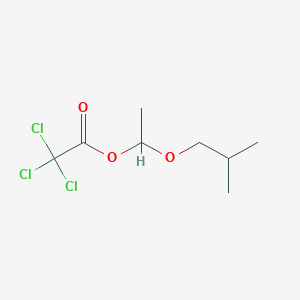
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

